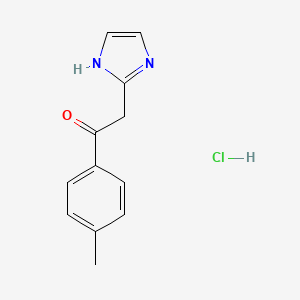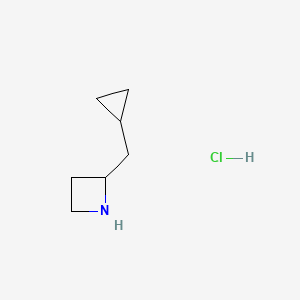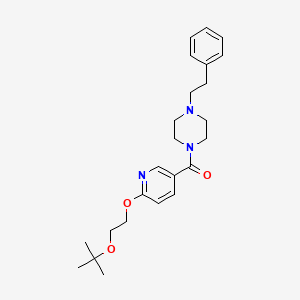
(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is a derivative of hydrazide-hydrazone, a class of molecules known for their diverse biological properties .
Synthesis Analysis
The synthesis of this compound involves the use of IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography . The observed peak at δ 2.16 ppm corresponds to the N-acetyl group, while the peaks in the aromatic region at δ 7.28 (t, 1H), 7.68 (t, 1H), 7.99 (d, 1H), and 8.17 (d, 1H) ppm are related to the phenyl ring .Molecular Structure Analysis
The molecular structure of this compound includes a highly reactive group (CO-NH-N=CH), which is characteristic of hydrazide-hydrazone derivatives . This group is considered to be a good candidate for the development of new drugs .Wissenschaftliche Forschungsanwendungen
Historical Perspective and Synthetic Development
1,3-Thiazolidin-4-ones and its derivatives like glitazones, rhodanines, and pseudothiohydantoins have significant pharmacological importance and are found in various commercial pharmaceuticals. The history of these compounds dates back to the mid-19th century and demonstrates a vast biological potential against different diseases. The development of advanced synthesis methodologies, including green chemistry, marks a promising future in medicinal chemistry for these compounds (Santos, Silva & Jones Junior, 2018).
Pharmacological Importance
Thiazolidin-4-ones, a crucial heterocyclic ring system, are a privileged scaffold in medicinal chemistry. Recent studies, specifically from 2020 and 2021, have highlighted the diverse biological activities of thiazolidin-4-ones, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents in molecules on their biological activity has also been a point of focus, offering insights into optimizing thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska & Trotsko, 2021).
Hydantoin Derivatives and Synthesis Methods
Hydantoin derivatives represent a significant group of heterocycles with varied biological and pharmacological activities in therapeutic and agrochemical applications. The synthesis methods, particularly the Bucherer-Bergs reaction, provide an efficient and straightforward approach for creating important natural products and new organic compounds with potential therapeutic applications. The structural and biological properties of hydantoin and its hybrids have been explored, indicating their importance in medicinal chemistry and pharmaceutical developments (Shaikh, Bhor, Dighe & Kolhe, 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S2/c1-10(22)11-5-4-6-12(9-11)21-18(24)16(26-19(21)25)15-13-7-2-3-8-14(13)20-17(15)23/h2-9,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSOFSKSVWQAGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)


![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)
![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)




![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2412661.png)

